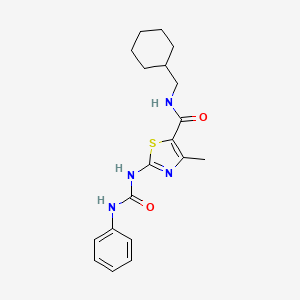

N-(环己基甲基)-4-甲基-2-(3-苯基脲基)噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

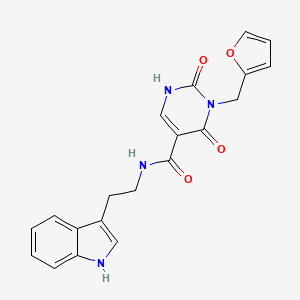

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves various synthetic routes . The synthetic route chosen can significantly impact the properties of the final compound .Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives can greatly influence their biological activity . For example, the presence of a methyl or acetyl group at the N linker position of the 2-aminothiazole scaffold can cause a reduction of activity .Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives can vary widely depending on the specific derivative and its molecular structure .科学研究应用

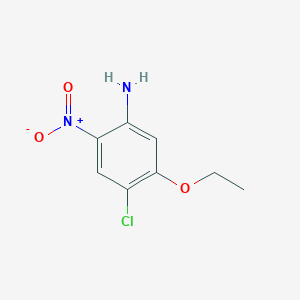

Antibacterial Activity

The synthesis of N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide has been investigated for its antibacterial potential. In studies, it was screened against common bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The compound demonstrated promising antibacterial effects, particularly when compared to previously synthesized analogs .

Antifungal Activity

Similarly, researchers explored the antifungal properties of this compound. It was tested against Aspergillus niger and Fusarium oxysporum. Although the antifungal activity was less pronounced than the antibacterial activity, the compound still exhibited notable effects against fungal pathogens .

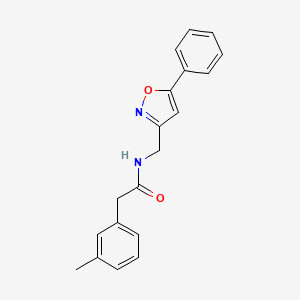

Medicinal Chemistry Applications

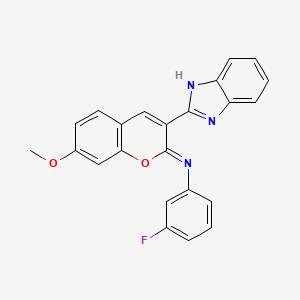

Heterocyclic molecules like 4(3H)-quinazolinone play a crucial role in medicinal chemistry. This compound’s wide-ranging applications include anticonvulsant, anti-inflammatory, and other therapeutic activities. Researchers have documented its potential in these areas .

Synergistic Effects

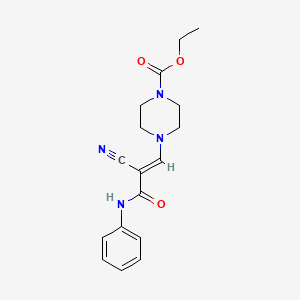

The incorporation of both an oxadiazole ring and a styryl moiety in this compound aimed to observe synergistic effects. By combining these structural features, scientists sought to enhance its antimicrobial properties. The styryl moiety at the second position of the 4(3H)-quinazolinone scaffold marginally increased biological activity, especially in antibacterial applications .

Molecular Modeling and Drug Design

Given its diverse pharmacological potential, computational studies involving molecular modeling and drug design could further explore the interactions of this compound with biological targets. Understanding its binding modes and optimizing its structure may lead to novel drug candidates .

Structure-Activity Relationship (SAR) Studies

Researchers can investigate the structure-activity relationship of this compound by synthesizing analogs with subtle modifications. By systematically altering functional groups, they can identify key features responsible for its antimicrobial effects. Such studies contribute to rational drug design .

作用机制

Target of Action

The compound N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, also known as N-(cyclohexylmethyl)-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is known that 2-aminothiazole derivatives, to which this compound belongs, have broad pharmacological activities . For instance, the presence of N-methylamino at the 2-position of thiazole remarkably improved antiproliferative effects against MCF-7 cells .

Biochemical Pathways

2-aminothiazole derivatives, in general, have been found to possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that these compounds may interact with a variety of biochemical pathways.

Result of Action

It is known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

安全和危害

未来方向

属性

IUPAC Name |

N-(cyclohexylmethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-13-16(17(24)20-12-14-8-4-2-5-9-14)26-19(21-13)23-18(25)22-15-10-6-3-7-11-15/h3,6-7,10-11,14H,2,4-5,8-9,12H2,1H3,(H,20,24)(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJDUOWZZGPRLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2816469.png)

![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)

![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/no-structure.png)

![N-[2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2816477.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)

![methyl 5-[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2816488.png)